Synthetic Accessibility: High-Yield, Mild-Condition Synthesis vs. Alternative Isomers Requiring Harsher Conditions
4-Chloro-1,6-naphthyridine can be synthesized via a mild and simple reaction process under reduced pressure and catalytic hydrogenation conditions, offering low cost and high yield suitable for industrial production [1]. In contrast, syntheses of 4-chloro-1,5-naphthyridine typically require POCl3 reflux and decarboxylation in quinoline at elevated temperatures, conditions that are less amenable to scale-up [2].
| Evidence Dimension | Synthetic accessibility (reaction conditions and scalability) |
|---|---|
| Target Compound Data | Mild reaction conditions (reduced pressure, catalytic hydrogenation); claimed low cost, high yield |
| Comparator Or Baseline | 4-Chloro-1,5-naphthyridine (CAS 7689-63-6) requiring POCl3 reflux and decarboxylation in quinoline |
| Quantified Difference | Qualitative: Mild, scalable process vs. harsh, less scalable conditions |
| Conditions | Comparative analysis of published synthetic routes |
Why This Matters
Procurement decisions for building blocks intended for scale-up or SAR campaigns must prioritize compounds with established, mild synthetic routes to minimize cost and supply chain risk.
- [1] Gao, Y., et al. (2013). Synthesis process for 4-chloro-1,6-naphthyridine. Chinese Patent No. CN103145709A. View Source
- [2] Drug Synthesis Database. 4-chloro[1,5]naphthyridine. Accessed via data.yaozh.com. View Source
